A Comprehensive Guide to the Synthesis and Characterization of 2-Nitrophenyl Pentyl Ether
A Comprehensive Guide to the Synthesis and Characterization of 2-Nitrophenyl Pentyl Ether
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 2-Nitrophenyl pentyl ether (NPPE), an important organic intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the practical and theoretical considerations involved in its preparation and validation. The primary synthetic route detailed is the Williamson ether synthesis, a classic and reliable method for forming the ether linkage. The rationale behind the selection of reagents, solvents, and reaction conditions is thoroughly discussed to provide a causal understanding of the experimental design. Following the synthesis, a comprehensive characterization workflow is presented, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, this guide outlines the underlying principles, detailed experimental protocols, and an analysis of the expected spectral data, ensuring a self-validating system for product confirmation and purity assessment.
Introduction to 2-Nitrophenyl Pentyl Ether
2-Nitrophenyl pentyl ether, with the chemical formula C₁₁H₁₅NO₃, is an aromatic ether that has found utility in various fields of chemical research.[1][2] Its structure, featuring a nitro group ortho to a pentoxy substituent on a benzene ring, imparts specific chemical and physical properties. Notably, it has been investigated for its role as a plasticizer in the fabrication of ion-selective electrodes. As an organic intermediate, it serves as a valuable building block for the synthesis of more complex molecules in medicinal chemistry and materials science.
This guide focuses on providing a comprehensive and practical framework for the synthesis and rigorous characterization of this compound, emphasizing the foundational principles that govern the selected methodologies.
Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is the chosen method for preparing 2-Nitrophenyl pentyl ether due to its reliability, high yields, and straightforward execution for forming aryl ethers.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5]
The Underlying Mechanism
The synthesis involves two primary steps:
-
Deprotonation: The phenolic proton of 2-nitrophenol is acidic (pKa ≈ 7.2) due to the electron-withdrawing effect of the ortho-nitro group. A strong base is used to deprotonate the hydroxyl group, forming the sodium or potassium 2-nitrophenoxide salt. This salt is a potent nucleophile.
-
Nucleophilic Substitution (Sₙ2): The generated 2-nitrophenoxide ion attacks the primary alkyl halide (1-bromopentane), displacing the bromide ion in a concerted Sₙ2 reaction to form the desired ether product.[5]
The choice of a primary alkyl halide is critical. Secondary or tertiary halides would favor an elimination (E2) reaction pathway, significantly reducing the yield of the desired ether.[5]
Caption: The Williamson ether synthesis workflow for 2-Nitrophenyl pentyl ether.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Nitrophenol | 139.11[6] | 5.00 g | 35.9 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.58 g | 39.5 |
| 1-Bromopentane | 151.04 | 6.50 g (4.85 mL) | 43.0 |
| Ethanol (95%) | - | 100 mL | - |
| Diethyl Ether | - | 150 mL (for extraction) | - |
| Saturated NaCl Solution (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |
| 250 mL Round-bottom flask | - | 1 | - |
| Reflux Condenser | - | 1 | - |
| Separatory Funnel | - | 1 | - |
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Formation of Alkoxide: In the flask, dissolve 5.00 g (35.9 mmol) of 2-nitrophenol and 1.58 g (39.5 mmol) of sodium hydroxide in 100 mL of 95% ethanol. Stir the mixture at room temperature for 15 minutes. The solution should turn a deep yellow or orange, indicating the formation of the sodium 2-nitrophenoxide salt.
-
Addition of Alkyl Halide: Add 4.85 mL (43.0 mmol) of 1-bromopentane to the flask.
-
Reaction (Reflux): Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 3-4 hours.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up - Cooling and Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up - Extraction: Resuspend the resulting residue in 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Work-up - Washing: Combine the organic extracts and wash them sequentially with 50 mL of 1M NaOH (to remove any unreacted 2-nitrophenol), followed by 50 mL of saturated NaCl solution (brine).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Isolation of Product: Remove the diethyl ether solvent using a rotary evaporator to yield the crude 2-Nitrophenyl pentyl ether as a yellow oil.
Purification
The crude product can be purified by vacuum distillation (b.p. 177-178 °C at 15 mmHg) or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure product.[7]
Comprehensive Characterization
Once synthesized and purified, the identity and purity of the product must be unequivocally confirmed. The following section details the expected outcomes from standard analytical techniques.
Caption: Logical workflow for the characterization of 2-Nitrophenyl pentyl ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule.
Protocol: A sample (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube for analysis.
¹H NMR (Proton NMR) - Expected Spectrum:
| Protons (Label) | Integration | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to NO₂) | 1H | 7.8 - 7.9 | dd | ~8.1, 1.7 |
| Ar-H (para to NO₂) | 1H | 7.5 - 7.6 | dt | ~8.5, 1.7 |
| Ar-H (ortho to OCH₂) | 1H | 7.0 - 7.1 | d | ~8.5 |
| Ar-H (meta to NO₂) | 1H | 7.0 - 7.1 | t | ~8.1 |
| -O-CH₂ - | 2H | 4.1 - 4.2 | t | ~6.5 |
| -CH₂-CH₂ -CH₂-CH₃ | 2H | 1.8 - 1.9 | quintet | ~6.7 |
| -CH₂-CH₂-CH₂ -CH₃ | 2H | 1.4 - 1.5 | sextet | ~7.0 |
| -CH₃ | 3H | 0.9 - 1.0 | t | ~7.2 |
¹³C NMR (Carbon-13 NMR) - Expected Spectrum:
| Carbon Atom | Approx. Chemical Shift (δ, ppm) |
| Ar-C -O (ipso) | 155 - 156 |
| Ar-C -NO₂ (ipso) | 140 - 141 |
| Ar-C H (para to NO₂) | 133 - 134 |
| Ar-C H (ortho to NO₂) | 125 - 126 |
| Ar-C H (meta to NO₂) | 120 - 121 |
| Ar-C H (ortho to OCH₂) | 114 - 115 |
| -O-C H₂- | 69 - 70 |
| -O-CH₂-C H₂- | 28 - 29 |
| -CH₂-C H₂-CH₃ | 22 - 23 |
| -C H₃ | 14 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol: A thin film of the liquid product is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Ar-NO₂ (Asymmetric Stretch) | 1520 - 1530 | Strong, sharp absorption |
| Ar-NO₂ (Symmetric Stretch) | 1345 - 1355 | Strong, sharp absorption |
| C-O-C (Asymmetric Stretch) | 1250 - 1280 | Strong aryl-alkyl ether stretch |
| C-O-C (Symmetric Stretch) | 1020 - 1050 | Moderate aryl-alkyl ether stretch |
| C(sp³)-H Stretches | 2850 - 2960 | Medium to strong absorptions |
| Aromatic C=C Stretches | 1450 - 1600 | Multiple medium absorptions |
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Protocol: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion, and ionized using Electron Ionization (EI).
Expected Data:
| m/z Value | Identity |
| 209 | [M]⁺, Molecular ion |
| 139 | [M - C₅H₁₀]⁺, Loss of pentene |
| 123 | [M - C₅H₁₀ - O]⁺ or [M - C₅H₁₁O]⁺ |
| 70 | [C₅H₁₀]⁺, Pentene fragment |
| 43 | [C₃H₇]⁺, Propyl fragment |
The molecular ion peak at m/z = 209 should be clearly visible, corresponding to the molecular weight of C₁₁H₁₅NO₃ (209.24 g/mol ).[1][8]
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
2-Nitrophenol: Toxic and an irritant. Avoid inhalation and skin contact.[6]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
1-Bromopentane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.
-
Organic Solvents (Ethanol, Diethyl Ether): Highly flammable.
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of 2-Nitrophenyl pentyl ether using the Williamson ether synthesis. The causality behind the experimental design, from the choice of an Sₙ2-favorable primary alkyl halide to the basic work-up conditions, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been presented, providing researchers with the necessary tools and expected data to confidently characterize and validate the synthesized product. The combination of NMR, IR, and MS provides a self-validating system, ensuring high scientific integrity for any research or development application utilizing this compound.
References
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
- Google Patents.
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Unknown Source. Experiment 06 Williamson Ether Synthesis. [Link]
-
MDPI. Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. [Link]
-
European Patent Office. EP 0599921 B1 - Process for removing an ester impurity from an ether. [Link]
-
PubChem - NIH. 2-Nitrophenyl pentyl ether. [Link]
-
Unknown Source. Williamson Ether Synthesis. [Link]
-
PubChem - NIH. 2-Nitrophenol. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Mol-Instincts. 2-NITROPHENYL PENTYL ETHER | 39645-91-5 wiki. [Link]
Sources
- 1. 2-Nitrophenyl pentyl ether | C11H15NO3 | CID 231833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-NITROPHENYL PENTYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-NITROPHENYL PENTYL ETHER | 39645-91-5 [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. echemi.com [echemi.com]
